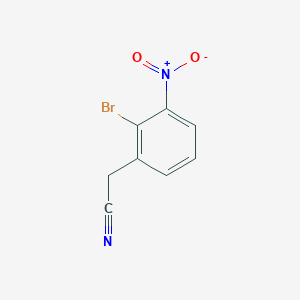

2-(2-Bromo-3-nitrophenyl)acetonitrile

Descripción

2-(2-Bromo-3-nitrophenyl)acetonitrile (CAS 173026-24-9) is a substituted aromatic nitrile characterized by a phenyl ring bearing bromo (Br) and nitro (NO₂) groups at positions 2 and 3, respectively, with an acetonitrile (-CH₂CN) moiety attached to the aromatic core. This compound’s structure combines strong electron-withdrawing substituents (Br and NO₂) with a nitrile group, making it a versatile intermediate in organic synthesis. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol. The nitrile group enhances reactivity in nucleophilic additions or hydrolysis reactions, while the bromo and nitro substituents influence regioselectivity in cross-coupling reactions or further functionalization .

Propiedades

IUPAC Name |

2-(2-bromo-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUVAGHOTIBVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-nitrophenyl)acetonitrile typically involves the bromination of 3-nitrobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromo-3-nitrophenyl)acetonitrile may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of 2-(2-Amino-3-nitrophenyl)acetonitrile.

Oxidation: Formation of various oxidized derivatives depending on the specific conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Bromo-3-nitrophenyl)acetonitrile serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution, facilitating the introduction of different functional groups.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its applications include:

- Anticancer Agents : Research has indicated that derivatives of 2-(2-Bromo-3-nitrophenyl)acetonitrile exhibit cytotoxic activity against various cancer cell lines.

- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess antimicrobial properties, making them candidates for antibiotic development.

Materials Science

In materials science, 2-(2-Bromo-3-nitrophenyl)acetonitrile is used in:

- Polymer Chemistry : It can be employed as a monomer or cross-linking agent in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

- Dyes and Pigments : The compound's unique structure allows it to be used in the formulation of dyes and pigments for various applications.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitration | Straightforward; high yield | Requires careful handling of reagents |

| Bromination | Simple procedure; good selectivity | May require multiple steps |

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| 4-(2-Bromo-3-nitrophenyl)butanoic acid | Anticancer | 12.5 |

| 4-(2-Bromo-3-nitrophenyl)phenol | Antimicrobial | 15.0 |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from 2-(2-Bromo-3-nitrophenyl)acetonitrile. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical lab evaluated the antimicrobial efficacy of various derivatives against gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity, highlighting their potential use as new antibiotics.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-3-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromo groups can influence its reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related compounds to 2-(2-Bromo-3-nitrophenyl)acetonitrile include positional isomers, derivatives with alternative substituents, and analogs with different aromatic cores. Below is a detailed comparison:

Positional Isomers

- 2-(5-Bromo-2-nitrophenyl)acetonitrile (CAS 125914-22-9): Substituents: Bromo at position 5, nitro at position 2. Impact: The shifted nitro group alters electronic effects, reducing steric hindrance compared to the 3-nitro isomer. This compound may exhibit distinct reactivity in electrophilic substitution or coupling reactions.

- 2-(2-Bromo-4-nitrophenyl)acetonitrile (CAS 543683-48-3): Substituents: Bromo at position 2, nitro at position 3.

Substituted Phenylacetonitriles

- 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9): Substituents: Bromo at position 3, fluoro at position 4. The absence of nitro reduces electron withdrawal, favoring reactions like Suzuki-Miyaura couplings .

2-(4-Bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) :

Heterocyclic Analogs

- 2-(3-Bromo-4-pyridyl)acetonitrile (CAS 142892-31-7) :

Ketone Derivatives

- 2-Bromo-1-(3-nitrophenyl)ethanone (CAS Not Provided): Functional Group: Ketone (-COCH₂Br) instead of acetonitrile. Impact: The ketone group enhances susceptibility to nucleophilic attack (e.g., Grignard reactions) but reduces stability under basic conditions compared to nitriles. Crystal structure studies reveal extensive hydrogen bonding and π-π stacking, influencing solid-state packing .

Structural and Reactivity Analysis

Electronic Effects

- Nitro Group Position :

- Meta-nitro (as in the parent compound) creates a resonance-withdrawing effect, directing electrophiles to the para position. Para-nitro analogs exhibit stronger electron withdrawal but reduced steric accessibility.

- Bromo vs. Fluoro/Methyl :

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 2-(2-Bromo-3-nitrophenyl)acetonitrile | 173026-24-9 | C₈H₅BrN₂O₂ | Br (2), NO₂ (3) | High electron withdrawal, NAS active |

| 2-(5-Bromo-2-nitrophenyl)acetonitrile | 125914-22-9 | C₈H₅BrN₂O₂ | Br (5), NO₂ (2) | Reduced steric hindrance |

| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 501420-63-9 | C₈H₅BrFN | Br (3), F (4) | Enhanced polarity, coupling suitable |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 | C₉H₈BrN | Br (4), CH₃ (3) | Electron donation/withdrawal balance |

| 2-(3-Bromo-4-pyridyl)acetonitrile | 142892-31-7 | C₇H₅BrN₂ | Br (3), Pyridine core | Medicinal chemistry applications |

Actividad Biológica

2-(2-Bromo-3-nitrophenyl)acetonitrile is an organic compound characterized by a bromine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group. Its molecular formula is C8H5BrN2O2. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of 2-(2-Bromo-3-nitrophenyl)acetonitrile typically involves the bromination of 3-nitrobenzyl cyanide. The reaction conditions are crucial for achieving selectivity and optimal yields, often employing reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane. The production process can be scaled industrially using continuous flow reactors to ensure consistency and purity .

Antimicrobial Properties

Research indicates that 2-(2-Bromo-3-nitrophenyl)acetonitrile exhibits significant antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8.33 - 23.15 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that 2-(2-Bromo-3-nitrophenyl)acetonitrile possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound has been shown to induce apoptosis, leading to a significant reduction in cell viability at higher concentrations:

- IC50 Value : Approximately 225 µM against MCF-7 cells.

- Mechanism : Induces cell cycle arrest in the S phase, suggesting a targeted action on cellular proliferation pathways .

The biological activity of 2-(2-Bromo-3-nitrophenyl)acetonitrile is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The presence of both bromine and nitro groups enhances its reactivity and binding affinity, which may lead to the inhibition of target enzymes or modulation of receptor activity .

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A recent study evaluated the efficacy of various derivatives of acetonitrile compounds against resistant bacterial strains, highlighting the superior activity of compounds similar to 2-(2-Bromo-3-nitrophenyl)acetonitrile .

- Anticancer Research : In a controlled laboratory setting, researchers observed that treatment with this compound led to increased levels of lactate dehydrogenase (LDH), indicating cell damage in cancerous cells compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.